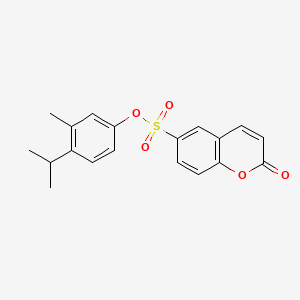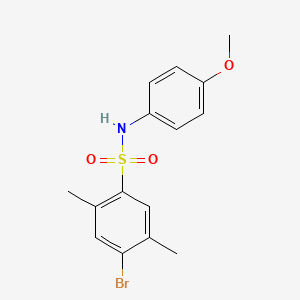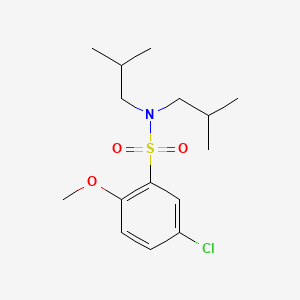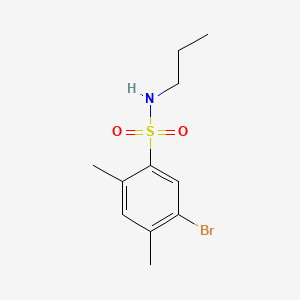
Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate, also known as NEMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method that involves several steps, and it has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate works by binding to specific sites on target proteins, causing them to fluoresce. This allows researchers to visualize the location and movement of proteins in living cells. Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate has also been found to modulate the activity of ion channels and transporters, which can provide insights into their function and potential therapeutic applications.
Biochemical and Physiological Effects:
Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate has been found to have a range of biochemical and physiological effects. It has been shown to alter the activity of ion channels and transporters, which can impact cellular signaling and metabolism. Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate has also been found to induce changes in membrane potential, calcium signaling, and vesicle trafficking.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate in lab experiments is its high sensitivity and specificity for certain target proteins. It is also relatively easy to use and can be applied to a range of experimental systems. However, one limitation of Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate is that it may interfere with the function of target proteins, leading to potential artifacts in experimental results.
Direcciones Futuras
There are several future directions for research on Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate. One area of interest is the development of new fluorescent probes that can target specific proteins and cellular processes with greater precision. Another area of research is the use of Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate in drug discovery, where it may be used to identify new targets for therapeutic intervention. Finally, there is also interest in exploring the potential therapeutic applications of Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate itself, particularly in the treatment of neurological and cardiovascular disorders.
Conclusion:
In conclusion, Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is synthesized using a specific method and has been found to have a range of biochemical and physiological effects. Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate is commonly used as a fluorescent probe for detecting and imaging proteins and other biomolecules in living cells, as well as for studying the function of ion channels and transporters. While there are limitations to its use, Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate has the potential to provide valuable insights into cellular processes and to be used in drug discovery and therapeutic applications.
Métodos De Síntesis
The synthesis of Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate involves several steps, starting with the reaction of naphthalene-1-carboxylic acid with thionyl chloride to form naphthalen-1-yl chloride. This intermediate is then reacted with 2-ethoxy-5-methylbenzenesulfonyl chloride in the presence of a base to form Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate has been found to have a range of scientific research applications. It is commonly used as a fluorescent probe for detecting and imaging proteins and other biomolecules in living cells. Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate has also been used to study the function of ion channels and transporters, as well as the dynamics of membrane proteins.
Propiedades
IUPAC Name |
naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4S/c1-3-22-18-12-11-14(2)13-19(18)24(20,21)23-17-10-6-8-15-7-4-5-9-16(15)17/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAVBYFFCAWNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]-N-(3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7453943.png)

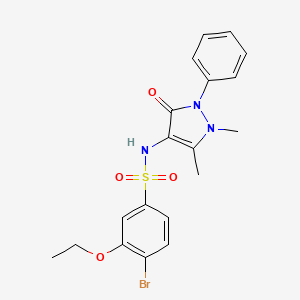
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-[(5-methylfuran-2-yl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7453956.png)

![Ethyl 4-[2-[1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carbonyl]oxyacetyl]piperazine-1-carboxylate](/img/structure/B7453979.png)
![5-bromo-N-[2-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7453990.png)
